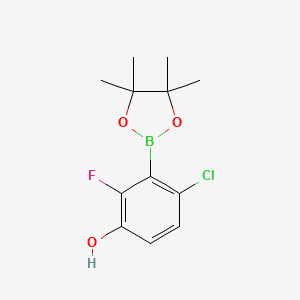![molecular formula C16H15NO4 B13921375 Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is an organic compound that features a nicotinate ester linked to a phenyl ring substituted with a 1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the 1,3-dioxolane ring through a cyclization reaction. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The cyclization step can be carried out using automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can act as a protecting group, influencing the compound’s reactivity and stability. The nicotinate ester moiety may interact with biological systems, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the dioxolane ring.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A nicotinate ester with additional halogen and trifluoromethyl substituents.
Uniqueness
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
methyl 5-[4-(1,3-dioxolan-2-yl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-19-15(18)14-8-13(9-17-10-14)11-2-4-12(5-3-11)16-20-6-7-21-16/h2-5,8-10,16H,6-7H2,1H3 |
InChIキー |
KRDAFPLPLUDIQM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)




![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)








